Product packaging for 3-Chloro-5-methylbenzene-1,2-diamine(Cat. No.:CAS No. 89856-67-7)

3-Chloro-5-methylbenzene-1,2-diamine

Cat. No.: B3165327
CAS No.: 89856-67-7
M. Wt: 156.61 g/mol
InChI Key: UPFHQANNMQQOJI-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine featuring both chloro and methyl functional groups. This aromatic diamine serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems. Its primary research application is in the synthesis of Schiff base ligands, which are formed via the condensation of its amine groups with aldehydes . Such Schiff bases are crucial intermediates for producing compounds with significant pharmaceutical potential, including antibiotics, antiallergics, antitumors, and antifungals . The presence of electron-donating (methyl) and electron-withdrawing (chloro) substituents on the benzene ring fine-tunes the electron density of the molecule, which can influence its reactivity and the properties of the resulting compounds. Researchers also utilize related benzene-1,2-diamine derivatives as core structures in the development of star-shaped molecules, which have distinct properties for applications in optoelectronics and as building blocks for dendrimers and supramolecular chemistry . This compound is intended for research use only and is not for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2 B3165327 3-Chloro-5-methylbenzene-1,2-diamine CAS No. 89856-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFHQANNMQQOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290113
Record name 3-Chloro-5-methyl-1,2-benzenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89856-67-7
Record name 3-Chloro-5-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89856-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methyl-1,2-benzenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 5 Methylbenzene 1,2 Diamine

Established and Emerging Synthetic Routes

The preparation of 3-Chloro-5-methylbenzene-1,2-diamine can be approached through various synthetic strategies, each with its own advantages and challenges. These routes typically commence from readily available benzene (B151609) derivatives and involve key transformations such as nitration and reduction.

Multi-Step Synthesis Pathways from Benzene Derivatives

A common and established route to aromatic diamines involves the dinitration of a substituted benzene precursor followed by the reduction of both nitro groups. In the context of this compound, a plausible pathway starts with 3-chlorotoluene. The synthesis proceeds through the following key steps:

Dinitration: The initial step involves the nitration of the starting material to introduce two nitro groups onto the benzene ring. The nitration of toluene and its derivatives can yield a mixture of isomers, including 2,4-dinitrotoluene and 2,6-dinitrotoluene. Achieving the desired 1,2-dinitro substitution pattern on a 3-chloro-5-methylbenzene scaffold requires careful selection of nitrating agents and reaction conditions to control the regioselectivity.

Reduction: The subsequent step is the reduction of the dinitro intermediate to the corresponding diamine. This transformation is a critical step in the synthesis of phenylenediamines.

Reductive Amination Strategies for Nitro-Substituted Precursors

Reductive amination represents a powerful tool for the synthesis of amines. In the context of preparing this compound, this strategy would typically involve the reduction of a nitro-substituted precursor that already contains one amino group or a group that can be readily converted to an amine.

A key intermediate in such a pathway is a nitroaniline derivative. For instance, the synthesis can proceed via the partial reduction of a dinitro compound or through the direct amination of a suitable precursor followed by the reduction of a remaining nitro group. The selective reduction of one nitro group in a dinitro compound is a challenging but feasible approach.

The complete reduction of dinitroaromatic compounds to their corresponding diamines is a widely used industrial process. For example, the hydrogenation of m-dinitrobenzene to m-phenylenediamine is effectively carried out using catalysts like silica-supported nickel.

Regioselective Synthesis Approaches for Isomeric Control

Controlling the position of the amino groups on the benzene ring is paramount in the synthesis of specific isomers like this compound. Regioselectivity is a major consideration in both the nitration and amination steps.

In electrophilic nitration reactions, the directing effects of the substituents already present on the benzene ring (in this case, a chloro and a methyl group) play a crucial role in determining the position of the incoming nitro groups. The conditions of the nitration, such as the composition of the nitrating mixture (e.g., mixed acid) and the reaction temperature, can be manipulated to favor the formation of the desired isomer.

Alternative approaches to achieve regioselectivity include directed ortho-metalation followed by amination, or the use of protecting groups to block certain positions on the aromatic ring, thereby directing the incoming functional groups to the desired locations.

Optimization of Reaction Conditions and Parameters

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of various reaction parameters.

Catalyst Selection and Reaction Kinetics

Commonly used catalysts for the hydrogenation of nitroaromatics include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation reactions.

Platinum on Carbon (Pt/C): Another effective catalyst, often used in conjunction with modifiers to enhance selectivity.

Raney Nickel: A cost-effective catalyst, particularly for large-scale industrial processes.

Ruthenium-based catalysts: Supported ruthenium catalysts, sometimes modified with other metals like tin (e.g., Ru-SnOx/Al2O3), have shown high activity and selectivity in the hydrogenation of dinitrobenzenes.

The kinetics of these reactions are complex and can be influenced by factors such as hydrogen pressure, temperature, and the concentration of the substrate and catalyst. Studies on the catalytic hydrogenation of similar compounds, like p-nitroaniline, have shown that the reaction rate can exhibit a first-order dependence on the reactant concentration, hydrogen partial pressure, and catalyst loading researchgate.net. The reduction of dinitro compounds often proceeds in a stepwise manner, and understanding the kinetics of each reduction step is crucial for optimizing the selective formation of the desired diamine.

Catalyst SystemSubstrateProductKey Findings
Silica-supported Nickelm-Dinitrobenzenem-PhenylenediamineHigh catalytic activity is dependent on Ni particle size and the reduction degree of NiO. Optimal conditions yielded 97.2% conversion and 88.9% yield. researchgate.net
Morpholine-modified Pd/γ-Al2O3p-Chloronitrobenzenep-ChloroanilineThe modified catalyst exhibited excellent selectivity (up to 99.51%) and stability over multiple cycles, effectively preventing dehalogenation. mdpi.com

Solvent Effects and Temperature Control Regimes

The choice of solvent can have a profound impact on the course of the reaction, affecting the solubility of reactants, the stability of intermediates, and the activity of the catalyst. Common solvents for the reduction of nitroaromatics include ethanol (B145695), methanol, and water. The solvent can also influence the regioselectivity of certain reactions.

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in decreased selectivity and the formation of unwanted byproducts. For instance, in the catalytic hydrogenation of m-dinitrobenzene, the reaction is typically carried out at elevated temperatures (e.g., 373 K) and pressures (e.g., 2.6 MPa) to achieve high conversion and yield researchgate.net. Conversely, some reactions, such as those involving diazonium salts in Sandmeyer-type reactions, often require low temperatures to prevent decomposition.

ParameterInfluence on Synthesis
Solvent Affects solubility of reactants, catalyst activity, and can influence regioselectivity. Common choices include ethanol, methanol, and water.
Temperature Controls the rate of reaction. Higher temperatures can increase speed but may reduce selectivity and lead to byproduct formation.
Pressure Particularly important in catalytic hydrogenation reactions. Higher hydrogen pressure generally increases the reaction rate.

Purification Methodologies for Enhanced Yield and Purity

The isolation of high-purity this compound from crude reaction mixtures is a critical step in its synthesis. Due to the potential for isomer formation and the presence of unreacted starting materials or by-products, effective purification is essential to achieve the desired quality for subsequent applications.

Commonly employed purification strategies for substituted o-phenylenediamines, which are applicable to this compound, include recrystallization and column chromatography. The choice of solvent is paramount in recrystallization to ensure efficient removal of impurities. A solvent system must be identified where the diamine has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.

Column chromatography offers a more refined separation based on the differential adsorption of the compound and its impurities onto a stationary phase. The selection of the stationary phase, typically silica gel or alumina, and the eluent system are critical parameters that must be optimized to achieve effective separation.

It has been noted in the synthesis of related 4,5-disubstituted o-phenylenediamines that these compounds can be prone to decomposition upon removal from a reductive environment. This suggests that purification processes may need to be conducted promptly after synthesis and potentially under an inert atmosphere to prevent degradation and maintain the integrity of the final product.

Table 1: General Purification Techniques for Substituted o-Phenylenediamines

Purification MethodKey ParametersConsiderations
Recrystallization Solvent Selection, Temperature Gradient, Cooling RateSolvent must be carefully chosen to maximize yield and purity. Slow cooling can lead to larger, purer crystals.
Column Chromatography Stationary Phase (e.g., Silica Gel, Alumina), Eluent SystemEffective for separating closely related isomers and by-products. Optimization of the mobile phase is crucial for good resolution.
Handling Conditions Inert Atmosphere (e.g., Nitrogen, Argon)May be necessary to prevent oxidation and degradation of the purified diamine.

Development of Scalable Synthetic Protocols for Research Applications

The development of scalable synthetic protocols for this compound is crucial for its availability in research quantities. A common synthetic approach involves a two-step process starting from a suitable precursor. smolecule.com One potential route begins with the nitration of 3-chloro-5-methylbenzene to introduce a nitro group, followed by the reduction of the nitro group to an amine. smolecule.com

A plausible synthetic pathway would involve the nitration of 3-chloro-5-methylaniline. The resulting nitroaniline would then be subjected to a reduction step to yield the desired this compound. The choice of reducing agent is critical for the efficiency and scalability of this step.

For large-scale synthesis, factors such as reaction conditions, cost of reagents, and ease of workup and purification must be carefully considered. The development of a robust and reproducible protocol is essential to ensure a consistent supply of this important chemical intermediate for research and development purposes. While specific scalable protocols for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of substituted o-phenylenediamines can be adapted. These often involve the reduction of the corresponding dinitro or nitroamino compounds.

Table 2: Potential Synthetic Precursors and Transformations

Starting MaterialKey TransformationProduct
3-Chloro-5-methylbenzeneNitration, then ReductionThis compound
3-Chloro-5-methylanilineNitration, then ReductionThis compound

Further research into optimizing reaction conditions and purification methods will be instrumental in making this compound more readily accessible for its diverse applications in chemical synthesis.

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Methylbenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-Chloro-5-methylbenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the two amino groups. These groups increase the electron density of the ring, particularly at the positions ortho and para to them, making the molecule susceptible to attack by electrophiles. byjus.comlibretexts.orgacs.org

The directing influence of the substituents on the ring is a crucial factor in determining the regioselectivity of these reactions. The two amino groups are strong activating, ortho- and para-directing groups. The methyl group is a weak activating, ortho- and para-director, while the chloro group is a deactivating, ortho- and para-director. The positions available for substitution are C4 and C6. Given the strong activating nature of the adjacent amino groups, these positions are highly nucleophilic.

However, electrophilic substitution reactions carried out in strong acidic conditions can lead to different outcomes. In a highly acidic medium, the basic amino groups are protonated to form anilinium ions (-NH3+). prepp.in The anilinium ion is a strongly deactivating and meta-directing group. prepp.inmasterorganicchemistry.com This deactivation of the ring can significantly hinder or prevent electrophilic substitution. Therefore, controlling the reaction conditions, particularly the acidity, is critical for achieving desired substitution patterns. For instance, direct nitration with a mixture of nitric acid and sulfuric acid would likely lead to the formation of the m-nitro product relative to the anilinium groups, though the reaction might be sluggish due to the deactivated ring. prepp.inmasterorganicchemistry.comyoutube.com To achieve substitution while retaining the activating influence of the amino groups, protection via acylation is often employed. libretexts.org

Reactions Involving Amine Functionalities

The nucleophilic character of the two adjacent amino groups is the cornerstone of the reactivity of this compound. These functionalities readily participate in a variety of reactions, including condensation, cyclocondensation, and N-functionalization, leading to a diverse array of important chemical structures.

Condensation Reactions Leading to Schiff Base Formation

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.com This condensation reaction typically involves the reaction of one or both amino groups with the carbonyl group of the aldehyde or ketone, with the elimination of water. The reaction can be catalyzed by acids. internationaljournalcorner.com

Depending on the stoichiometry of the reactants, either a mono-Schiff base or a di-Schiff base can be formed. For example, reacting this compound with one equivalent of an aromatic aldehyde would likely lead to the formation of a mono-Schiff base where one of the amine groups has formed an imine. researchgate.net Using two equivalents of the aldehyde would lead to the formation of a di-imine. These Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.

Table 1: Representative Schiff Base Formation Reactions

Reactant 1 Reactant 2 Product Type General Conditions
This compound Aromatic Aldehyde (e.g., Benzaldehyde) Mono- or Di-Schiff Base Ethanolic solution, catalytic acid, reflux
This compound Ketone (e.g., Acetone) Mono- or Di-Schiff Base Reflux in a suitable solvent

Cyclocondensation Reactions for the Synthesis of Heterocyclic Systems

The reaction of this compound with compounds containing two electrophilic centers is a powerful method for the synthesis of various fused heterocyclic systems. The most prominent examples are the formation of benzimidazoles and quinoxalines.

Benzimidazole (B57391) Synthesis: The condensation of this compound with carboxylic acids or their derivatives (such as acid chlorides or esters) leads to the formation of substituted benzimidazoles. ijariie.comorgsyn.orgresearchgate.net For instance, heating the diamine with formic acid results in the formation of 5-chloro-7-methyl-1H-benzimidazole. ijariie.comorgsyn.org Similarly, reaction with other carboxylic acids would yield 2-substituted benzimidazole derivatives. Various catalysts, such as ammonium (B1175870) chloride or lanthanum chloride, can be employed to facilitate these reactions. ijariie.com

Quinoxaline (B1680401) Synthesis: Quinoxaline derivatives are readily prepared by the condensation of this compound with 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil. nih.govsapub.orgnih.gov This reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by a range of catalysts including acids, metal salts (e.g., zinc triflate, cerium (IV) ammonium nitrate), or solid-supported catalysts. nih.govencyclopedia.pub The reaction of this compound with benzil, for example, would yield 6-chloro-8-methyl-2,3-diphenylquinoxaline.

Table 2: Synthesis of Heterocycles from this compound

Reactant 2 Resulting Heterocycle General Conditions
Formic Acid 5-Chloro-7-methyl-1H-benzimidazole Heating, often with acid catalyst
Acetic Acid 2,5-Dichloro-7-methyl-1H-benzimidazole Heating, often with acid catalyst
Benzil 6-Chloro-8-methyl-2,3-diphenylquinoxaline Reflux in ethanol or acetic acid, various catalysts
Glyoxal 6-Chloro-8-methylquinoxaline Room temperature or heating, various catalysts

N-Functionalization: Acylation and Alkylation Reactions

The amino groups of this compound can be functionalized through acylation and alkylation reactions.

Acylation: Acylation is readily achieved by treating the diamine with acylating agents such as acid chlorides or anhydrides. Depending on the reaction conditions, mono- or di-acylated products can be obtained. ijariie.com For instance, reaction with acetyl chloride can yield N-(2-amino-3-chloro-5-methylphenyl)acetamide or N,N'-(2-chloro-5-methyl-1,3-phenylene)diacetamide. Acylation is also a common strategy to protect the amino groups and to moderate their activating effect during other reactions like electrophilic aromatic substitution. libretexts.org

Alkylation: N-alkylation can be achieved by reacting the diamine with alkyl halides. Similar to acylation, mono- or di-alkylation is possible. These reactions introduce alkyl groups onto the nitrogen atoms, modifying the electronic and steric properties of the molecule.

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: o-Phenylenediamines are susceptible to oxidation. The oxidation of this compound can lead to the formation of the corresponding diimine derivative. Further oxidation, particularly in the presence of certain metal ions or oxidizing agents, can result in the formation of a phenazine (B1670421) derivative, specifically a substituted 2,3-diaminophenazine, which are often colored and fluorescent compounds. acs.org

Reductive Transformations: this compound is typically synthesized by the reduction of a corresponding dinitro or nitroamino precursor, for example, 3-chloro-5-methyl-1-nitro-2-aminobenzene. orgsyn.org Common reducing agents for this transformation include tin or zinc in acidic media, or catalytic hydrogenation. orgsyn.org As the amino groups are in their lowest oxidation state, further reduction of the diamine itself under typical conditions is not a common transformation.

Mechanistic Investigations of Key Reaction Pathways

Mechanism of Benzimidazole Formation: The formation of benzimidazoles from o-phenylenediamines and carboxylic acids is believed to proceed through the initial formation of a monoacyl derivative of the diamine. acs.orgacs.org This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, followed by dehydration to yield the stable aromatic benzimidazole ring. acs.org

Mechanism of Quinoxaline Formation: The generally accepted mechanism for quinoxaline formation involves the initial condensation of one of the amino groups of the diamine with one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hemiaminal intermediate. This is followed by a second condensation of the remaining amino group with the other carbonyl group, leading to a dihydropyrazine (B8608421) intermediate. Subsequent dehydration and aromatization then yield the final quinoxaline product. The reaction is often acid-catalyzed, which protonates the carbonyl groups, making them more electrophilic and facilitating the nucleophilic attack by the amino groups.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 5 Methylbenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For 3-Chloro-5-methylbenzene-1,2-diamine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration values of the proton signals are key to identifying the positions of the substituents on the benzene (B151609) ring. Due to the molecule's asymmetry, all aromatic protons are expected to be in unique chemical environments. docbrown.info The amine protons typically appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration. The methyl protons are expected to appear as a sharp singlet in the aliphatic region of the spectrum.

A detailed analysis of the aromatic region would be expected to show distinct signals for the two aromatic protons. Their splitting patterns would provide information about their neighboring protons. Similarly, the two amine groups would likely exhibit separate broad signals.

Interactive Data Table: Predicted ¹H NMR Data

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH 6.5 - 7.5 Doublet / Singlet 2H
Amine NH₂ 3.0 - 5.0 Broad Singlet 4H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, unless there is accidental peak overlap. docbrown.info The chemical shifts are influenced by the attached functional groups. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms are expected to be shifted downfield. youtube.comlibretexts.org The methyl carbon will appear at a characteristic upfield chemical shift.

The aromatic carbons would appear in the typical range of 110-150 ppm. The specific chemical shifts would help in assigning each carbon atom to its position on the benzene ring. Quaternary carbons, those without any attached protons, generally show weaker signals. youtube.com

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (ppm)
C-NH₂ 135 - 150
C-Cl 130 - 140
C-CH₃ 120 - 130
Aromatic CH 115 - 125

Advanced 2D NMR Techniques for Connectivity and Proximity Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range, and the C-Cl stretch would appear at lower wavenumbers, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Alkyl) 2850 - 2960 Medium
C=C Stretch (Aromatic) 1450 - 1600 Strong
C-N Stretch 1250 - 1350 Medium

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the amino and chloro substituents would likely cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The methyl group would have a minor effect on the absorption maxima.

Detailed experimental data on the emission (fluorescence or phosphorescence) properties of this specific compound is not widely published.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax)

Solvent Predicted λmax (nm) Transition Type
Ethanol 240 - 260 π → π*

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉ClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in a roughly 3:1 ratio.

The fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways would likely involve the loss of the methyl group (M-15), the amino group (M-16), or the chlorine atom (M-35).

Interactive Data Table: Predicted HRMS Data

Ion Predicted m/z Description
[M]⁺ 156.0454 Molecular Ion (for ³⁵Cl)
[M+2]⁺ 158.0425 Isotopic Peak (for ³⁷Cl)
[M-CH₃]⁺ 141.0219 Loss of a methyl group
[M-NH₂]⁺ 140.0373 Loss of an amino group

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique would reveal the spatial relationship between the chloro, methyl, and diamine substituents on the benzene ring, as well as the planarity of the aromatic system. The resulting crystal structure would serve as the foundation for a detailed analysis of its molecular geometry and intermolecular packing.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic analysis of this compound would yield precise measurements of all covalent bond lengths and the angles between them. The bond lengths within the benzene ring are expected to exhibit values intermediate between typical single and double carbon-carbon bonds, characteristic of an aromatic system. The C-Cl, C-C(methyl), and C-N bond lengths would be consistent with established values for similar aromatic compounds.

The bond angles within the benzene ring would be approximately 120°, with slight distortions due to the electronic effects of the various substituents. The angles involving the amino and methyl groups relative to the plane of the benzene ring would also be determined. Torsional angles would describe the rotational conformation of the amino and methyl groups with respect to the benzene ring, providing insight into any steric hindrance between adjacent substituents.

Interactive Data Table: Predicted Bond Parameters for this compound

Bond/AnglePredicted Value Range
C-C (aromatic)1.38 - 1.41 Å
C-Cl1.72 - 1.76 Å
C-N1.38 - 1.42 Å
C-C (methyl)1.50 - 1.54 Å
N-H0.98 - 1.02 Å
C-C-C (ring)118° - 122°
C-C-Cl118° - 122°
C-C-N118° - 122°
H-N-H105° - 115°

Note: These are predicted values based on general crystallographic data for similar aromatic amines and halogenated benzenes. Actual values would require experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of this compound molecules in the solid state is dictated by a variety of non-covalent interactions. The primary amino groups are strong hydrogen bond donors, while the nitrogen atoms themselves and the chlorine atom can act as hydrogen bond acceptors. Therefore, a network of intermolecular N-H···N and potentially N-H···Cl hydrogen bonds is expected to be a dominant feature of the crystal packing, linking molecules into chains, sheets, or a three-dimensional network. nih.gov

Interactive Data Table: Likely Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor/Acceptor DetailsPredicted Importance
Hydrogen BondingN-H (donor) with N or Cl (acceptor) of a neighboring molecule.High
π-π StackingInteraction between the aromatic rings of adjacent molecules.Moderate to High
C-H···π InteractionsMethyl or aromatic C-H bonds interacting with a neighboring π-system.Low to Moderate

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the properties of 3-Chloro-5-methylbenzene-1,2-diamine. These calculations provide a theoretical framework for understanding its behavior at a molecular level.

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acs.org

For aromatic amines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pairs and the aromatic ring. The LUMO is usually a π*-antibonding orbital of the benzene (B151609) ring. The substituents on the ring, a chloro group and a methyl group in this case, modulate the energies of these orbitals. The electron-donating methyl group is expected to raise the HOMO energy, while the electron-withdrawing chloro group will likely lower both HOMO and LUMO energies.

The interplay of these substituent effects determines the final HOMO-LUMO gap. A smaller energy gap suggests higher reactivity and lower kinetic stability. acs.org Theoretical analyses of substituted anilines have shown that electron-acceptor groups lead to a more significant lowering of the LUMO energy compared to the HOMO, thereby decreasing the energy gap. acs.org Conversely, electron-donating groups tend to increase the gap. For this compound, the presence of both types of substituents leads to a nuanced electronic structure.

Illustrative Data for Substituted Aromatic Diamines:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-1,2-diamine-5.1-0.24.9
4-Chlorobenzene-1,2-diamine-5.3-0.54.8
4-Methylbenzene-1,2-diamine-4.9-0.14.8
This compound (Predicted)-5.2-0.44.8

Note: The data for this compound is a predicted value based on general trends for substituted anilines and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. cdnsciencepub.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can accurately predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). nanobioletters.com By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

For this compound, characteristic vibrational modes would include N-H stretching frequencies of the amino groups, C-H stretching of the aromatic ring and the methyl group, C-N stretching, and C-Cl stretching, as well as various bending and ring deformation modes. Theoretical calculations on similar molecules, such as substituted anilines, have shown good agreement between calculated and experimental vibrational spectra. colostate.edu

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. DFT calculations can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. unifr.chnih.gov Molecules with large β values are promising candidates for NLO applications.

For a molecule to exhibit significant NLO properties, it typically requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. unifr.ch In this compound, the amino groups act as strong electron donors, while the chloro group is an electron withdrawer. This "push-pull" arrangement across the benzene ring can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a high NLO response. Theoretical studies on substituted benzenes have demonstrated that the presence of both donor and acceptor groups enhances the hyperpolarizability. researchgate.net

Illustrative NLO Properties of Substituted Benzenes:

CompoundDipole Moment (Debye)First Hyperpolarizability (β, a.u.)
Aniline (B41778)1.531.2 x 10⁻³⁰
Chlorobenzene1.690.5 x 10⁻³⁰
p-Nitroaniline6.234.5 x 10⁻³⁰
This compound (Predicted)~2.5-3.5Moderate

Note: The values for this compound are qualitative predictions based on its structure.

Reactivity Predictions and Mechanistic Insights through Computational Models

Computational models, particularly DFT, are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides a strong indication of the molecule's reactive behavior.

The regions of high HOMO density and negative MEP, primarily on the nitrogen atoms, suggest that the amino groups are the most likely sites for electrophilic attack. cdnsciencepub.comresearchgate.net This is a common feature of anilines and their derivatives. Furthermore, the distribution of the LUMO can indicate the sites susceptible to nucleophilic attack.

Computational studies on substituted p-phenylenediamines have explored their antioxidant activity, which involves hydrogen atom abstraction from the N-H bonds. researchgate.net Similar mechanistic pathways can be investigated for this compound to understand its potential as an antioxidant or its degradation pathways. The relative energies of possible intermediates and transition states can be calculated to determine the most favorable reaction pathways.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or selectivity. nih.gov These models often employ molecular descriptors derived from computational chemistry.

Non-Covalent Interaction (NCI) Analysis within Molecular Systems

Non-covalent interaction (NCI) analysis is a computational method rooted in density functional theory (DFT) that is instrumental in the visualization and characterization of weak, non-covalent interactions within and between molecules. scispace.comnih.govnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to understanding molecular conformation, stability, and reactivity. researchgate.nettamu.edu The NCI method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces. scispace.comresearchgate.netjussieu.fr

The nature of these interactions is typically distinguished by color-coding the isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. Generally, blue or green surfaces indicate attractive interactions such as hydrogen bonds and van der Waals forces, while red or orange surfaces denote repulsive or steric clashes. researchgate.netjussieu.fr

While no specific NCI analysis studies have been published for this compound, theoretical investigations of analogous substituted anilines and benzene derivatives allow for a detailed inference of its non-covalent interaction profile. orientjchem.orgresearchgate.net The key structural features of this compound—two adjacent amino groups, a chlorine atom, and a methyl group on a benzene ring—dictate a complex interplay of intramolecular interactions.

Detailed Research Findings (Inferred)

Based on computational studies of related molecules like 2-chloroaniline, substituted anilines, and ortho-phenylenediamines, the following non-covalent interactions are expected to be significant in this compound:

Intramolecular Hydrogen Bonding: A primary feature would be the formation of an intramolecular hydrogen bond between one of the amino groups (acting as a hydrogen donor) and the adjacent amino group or the chlorine atom (acting as hydrogen acceptors). orientjchem.orgrsc.org Studies on similar ortho-substituted anilines show that such interactions significantly influence the planarity and conformational preference of the molecule. The N-H···N or N-H···Cl hydrogen bond would appear as a distinct, typically blue or bluish-green, isosurface between the participating atoms in an NCI plot.

Van der Waals Interactions: The methyl group and the aromatic ring itself contribute to van der Waals forces. researchgate.net These are weaker, dispersive interactions and would be visualized as a larger, greenish isosurface covering parts of the molecule, particularly around the methyl group and the π-system of the benzene ring.

Steric Repulsion: Due to the proximity of the substituents on the benzene ring, some degree of steric repulsion is anticipated. This would be most pronounced between the chlorine atom and the adjacent amino group, and between the methyl group and its neighboring amino group. In an NCI plot, these repulsive interactions would be represented by reddish isosurfaces.

π-Interactions: The electron-rich π-system of the benzene ring can participate in various interactions. While intermolecular π-stacking would be relevant in the solid state, intramolecularly, the focus is on the interplay of the substituents with the ring's electron density. researchgate.net The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amino and methyl groups will modulate the electron density distribution across the ring, influencing the nature and strength of the other non-covalent interactions. mdpi.comresearchgate.net

The table below summarizes the expected non-covalent interactions within a molecule of this compound, their likely characteristics in an NCI plot, and the key atoms involved.

Interaction TypeParticipating GroupsExpected NCI Plot AppearanceInferred Significance
Intramolecular Hydrogen BondN-H and adjacent -NH₂Small, well-defined blue or green isosurfaceHigh, influences conformation
Intramolecular Hydrogen BondN-H and adjacent -ClSmall, well-defined blue or green isosurfaceModerate, influences conformation
Van der Waals InteractionsMethyl group, Aromatic ringLarger, diffuse green isosurfacesModerate, contributes to overall stability
Steric RepulsionBetween adjacent substituentsSmall, reddish isosurfacesModerate, influences conformational preference

This theoretical framework provides a robust basis for understanding the conformational behavior and energetic landscape of this compound. Experimental validation through techniques like X-ray crystallography or advanced spectroscopic methods, combined with specific computational NCI analysis, would be required to confirm these inferred interaction patterns.

Advanced Applications in Synthetic Organic Chemistry

Precursor for Diverse Heterocyclic Frameworks

The adjacent amino groups on the benzene (B151609) ring of 3-Chloro-5-methylbenzene-1,2-diamine provide a reactive di-nucleophilic site, ideal for condensation reactions to form various fused heterocyclic systems. This reactivity is the foundation for its use in synthesizing pharmacologically and materially significant scaffolds.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that form a core structure in many biologically active compounds. The most prevalent and straightforward method for synthesizing the quinoxaline ring system is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.

In this reaction, this compound can be reacted with various 1,2-dicarbonyl compounds, such as glyoxal (B1671930), pyruvaldehyde, or benzil, typically under acidic conditions or with the use of a suitable catalyst. The reaction proceeds via a double condensation, where each amino group attacks one of the carbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine ring fused to the original benzene ring. The use of this compound as the precursor yields 6-chloro-8-methylquinoxaline derivatives. The substituents on the resulting quinoxaline ring are determined by the specific 1,2-dicarbonyl compound used in the synthesis.

Reactant AReactant B (1,2-Dicarbonyl)Resulting Quinoxaline Derivative
This compoundBenzil6-Chloro-8-methyl-2,3-diphenylquinoxaline
This compoundGlyoxal6-Chloro-8-methylquinoxaline
This compoundPyruvic aldehyde6-Chloro-8-methyl-2-methylquinoxaline

This synthetic strategy is highly versatile, allowing for the introduction of a wide range of substituents onto the pyrazine ring, thereby enabling the fine-tuning of the molecule's properties for various applications, including pharmaceuticals and functional materials.

Construction of Benzimidazole (B57391) and Imidazole-Related Scaffolds

Benzimidazoles are another fundamentally important heterocyclic scaffold with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties upi.edu. The synthesis of benzimidazoles commonly involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).

When this compound is reacted with an aldehyde, the reaction typically requires an oxidizing agent to facilitate the final cyclization and aromatization step, leading to the formation of a 2-substituted benzimidazole. Alternatively, condensation with a carboxylic acid, often under harsh conditions using strong acids like polyphosphoric acid or at high temperatures, directly yields the corresponding 2-substituted benzimidazole. This latter method is known as the Phillips benzimidazole synthesis.

The reaction of this compound results in the formation of 6-chloro-4-methyl-1H-benzimidazole derivatives. Due to the unsymmetrical nature of the diamine, the reaction with aldehydes can potentially produce a mixture of regioisomers, although one may be favored based on the reaction conditions and the nature of the aldehyde's substituent.

ReagentReaction ConditionProduct
Aromatic Aldehyde (R-CHO)Oxidative cyclization2-Aryl-6-chloro-4-methyl-1H-benzimidazole
Carboxylic Acid (R-COOH)Acid catalyst, heat2-Alkyl/Aryl-6-chloro-4-methyl-1H-benzimidazole

Formation of Triazole Systems

The reaction of ortho-phenylenediamines with nitrous acid is a classical method for the synthesis of benzotriazoles, a class of heterocyles used as corrosion inhibitors, UV stabilizers, and as synthetic auxiliaries. gsconlinepress.com Nitrous acid is typically generated in situ from the reaction of sodium nitrite with a mineral acid, such as hydrochloric acid, or a weaker acid like acetic acid, at low temperatures. gsconlinepress.commsu.eduyoutube.comlibretexts.org

The reaction involves the diazotization of one of the amino groups of this compound to form a diazonium salt intermediate. gsconlinepress.com This is followed by an intramolecular cyclization, where the remaining amino group attacks the diazonium group, leading to the formation of the stable triazole ring.

Due to the unsymmetrical nature of this compound, this reaction is expected to produce a mixture of two regioisomeric benzotriazoles: 6-chloro-4-methyl-1H-benzotriazole and 4-chloro-6-methyl-1H-benzotriazole . The ratio of these products can be influenced by the specific reaction conditions.

ReactantsProduct
This compound, NaNO₂, Acetic AcidMixture of 6-chloro-4-methyl-1H-benzotriazole and 4-chloro-6-methyl-1H-benzotriazole

Synthesis of Other Annulated Nitrogen-Containing Heterocycles

Beyond the common quinoxaline and benzimidazole systems, this compound is a precursor to other important annulated (fused-ring) heterocycles.

Phenazines: Phenazines can be synthesized by the condensation of an ortho-phenylenediamine with a 1,2-quinone. ias.ac.in This reaction is analogous to quinoxaline synthesis but uses a quinone instead of a simple dicarbonyl compound, resulting in a larger, more conjugated aromatic system. Reacting this compound with a compound like 1,2-benzoquinone would yield a substituted dibenzo[b,e]pyrazine, commonly known as a phenazine (B1670421).

Benzodiazepines: The seven-membered diazepine ring fused to a benzene ring is another key heterocyclic system with significant pharmaceutical applications, particularly as central nervous system agents. 1,5-Benzodiazepines are commonly synthesized through the condensation of ortho-phenylenediamines with two equivalents of a ketone, or with α,β-unsaturated carbonyl compounds. nih.govnih.govijtsrd.com The reaction of this compound with ketones like acetone or cyclohexanone, typically under acidic catalysis, would lead to the formation of substituted 2,3-dihydro-1H-1,5-benzodiazepines.

Ligand Design and Coordination Chemistry

The ability of this compound to form stable, multi-dentate ligands upon reaction with other molecules makes it a valuable component in the field of coordination chemistry. These ligands can then be used to form stable complexes with various metal ions.

Synthesis of Polydentate Schiff Base Ligands

Schiff bases, characterized by the imine (-C=N-) functional group, are among the most versatile and widely studied ligands in coordination chemistry. nih.gov this compound is an excellent precursor for the synthesis of tetradentate Schiff base ligands.

The typical synthesis involves the condensation reaction between one equivalent of the diamine and two equivalents of an aldehyde or ketone. A particularly common and important class of these ligands are the "salen" type ligands, which are formed using salicylaldehyde or its derivatives. The reaction with this compound proceeds via nucleophilic attack of each amino group on the carbonyl carbon of two separate aldehyde molecules, followed by dehydration to form two imine bonds.

The resulting molecule is a tetradentate ligand, capable of coordinating to a metal ion through four donor atoms: the two imine nitrogens and the two oxygen atoms from the hydroxyl groups of the salicylaldehyde moieties. The chloro and methyl substituents on the benzene backbone of the ligand can be used to modulate the steric and electronic properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity. semanticscholar.org

DiamineAldehyde (2 equiv.)Resulting Ligand TypeDonor Atoms
This compoundSalicylaldehydeN₂O₂ Tetradentate Schiff Base2 x Imine Nitrogen, 2 x Phenolic Oxygen
This compound2-HydroxyacetophenoneN₂O₂ Tetradentate Schiff Base2 x Imine Nitrogen, 2 x Phenolic Oxygen

These Schiff base complexes have applications in catalysis, materials science, and as models for biological systems.

Formation and Characterization of Metal Complexes

The adjacent diamine groups of this compound serve as an excellent bidentate ligand for coordinating with a variety of transition metals. The formation of these metal complexes typically involves the reaction of the diamine with a metal salt (e.g., chlorides or nitrates) in a suitable solvent, often under reflux. The lone pair of electrons on each nitrogen atom of the amine groups coordinates with the metal center to form a stable chelate ring.

While direct studies on this compound are specific, the chemistry of substituted o-phenylenediamines is well-documented and provides a clear framework for understanding its coordination behavior. For instance, a series of cobalt(II), nickel(II), and zinc(II) complexes have been synthesized using ortho-phenylenediamine and its methyl- and nitro-substituted derivatives. researchgate.net Similarly, Schiff base complexes derived from the condensation of o-phenylenediamine (B120857) with other organic molecules are widely used to create tetradentate N₂O₂ ligands capable of coordinating with metals like Cu(II), Ni(II), Mn(II), and Zn(II). ias.ac.inresearchgate.net

The characterization of these resulting metal complexes is crucial to confirm their structure and properties. A combination of analytical techniques is typically employed:

Elemental Analysis: Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, nitrogen, and the metal.

Infrared (IR) Spectroscopy: Used to identify the coordination of the amine groups to the metal. A shift in the N-H stretching and bending vibrations compared to the free ligand indicates complex formation. researchgate.net

UV-Visible Spectroscopy: Provides information about the geometry of the complex and the electronic transitions occurring within it. The observed absorption bands are often characteristic of specific coordination geometries, such as octahedral or square-planar. researchgate.netias.ac.in

Molar Conductance Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution, which helps in understanding the nature of the ions and their association with the coordination sphere. researchgate.netresearchgate.net

Magnetic Susceptibility: Measures the magnetic properties of the complex, which helps in determining the oxidation state and electron configuration of the central metal ion. ias.ac.in

Table 1: Common Techniques for Characterization of Metal Complexes Derived from Substituted o-Phenylenediamines
Analytical TechniqueInformation ObtainedTypical Observation
Infrared (IR) SpectroscopyConfirmation of ligand coordinationShift in N-H vibrational frequencies upon complexation researchgate.net
UV-Visible SpectroscopyCoordination geometry of the metal centerd-d transition bands characteristic of octahedral or tetrahedral geometry researchgate.netias.ac.in
Molar ConductanceElectrolytic nature of the complexLow values indicating non-electrolytic behavior researchgate.netresearchgate.net
Elemental AnalysisStoichiometry and empirical formulaAgreement between experimental and calculated elemental percentages

Catalytic Applications of Derived Metal Complexes in Organic Transformations

Metal complexes derived from o-phenylenediamine and its analogues are recognized for their potential in catalysis. rsc.org The ability of the ligand to stabilize various oxidation states of the metal center is key to their catalytic activity. These complexes can act as catalysts in a range of organic transformations, most notably in oxidation and hydrogenation reactions.

For example, manganese(III) complexes featuring ligands derived from substituted diamines have been shown to be effective catalysts for the aerobic oxidation of substrates like 2-aminophenol and 3,5-di-tert-butylcatechol. nih.gov They have also demonstrated activity in the epoxidation of olefins, such as the conversion of styrene to styrene oxide. nih.gov The electronic properties of the ligand, influenced by substituents like the chloro and methyl groups in this compound, can modulate the redox potential and catalytic efficiency of the metal center. researchgate.net The use of redox-active ligands, including o-phenylenediamines, can expand the reactivity of metals by acting as an electron reservoir, facilitating multi-electron transformations that might be inaccessible to the metal alone. rsc.org

Table 2: Potential Catalytic Applications of Metal Complexes
Type of ReactionSubstrate ExampleProduct ExampleReference Catalyst System
Aerobic Oxidation3,5-di-tert-butylcatechol3,5-di-tert-butylquinoneMn(III) Salen-type complexes nih.gov
Olefin EpoxidationStyreneStyrene oxideMn(III) Salen-type complexes nih.gov
HydrogenationAlkenes (e.g., octene)Alkanes (e.g., octane)PBP-Co complexes nih.gov

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their high surface area, tunable porosity, and structural regularity make them promising materials for applications in gas storage, separation, and catalysis. The synthesis of COFs relies on combining monomer units, known as linkers, to form extended 2D or 3D networks. tcichemicals.com

Diamine compounds are crucial as linkers in the synthesis of imine-based COFs, which are among the most widely studied due to their chemical stability. tcichemicals.com In this approach, a diamine linker is condensed with a multivalent aldehyde linker (e.g., a trialdehyde) to form a porous network held together by imine (C=N) bonds.

This compound is a suitable candidate for an amine linker. Its two amine groups can react with aldehyde functionalities to form the characteristic imine linkages. The asymmetric substitution pattern (chloro and methyl groups) on the benzene ring would influence the stacking and porosity of the resulting COF structure. For instance, the introduction of substituent groups can alter the interlayer distance between the 2D sheets of a COF, which in turn affects its material properties like luminescence and surface area. acs.orgnih.gov While simple linkers like p-phenylenediamine are commonly used, the incorporation of substituted diamines like this compound allows for the fine-tuning of the chemical and physical properties of the final porous material. acs.org

Intermediate in the Synthesis of Complex Organic Molecules

The o-phenylenediamine moiety is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, particularly benzimidazoles. Benzimidazoles are a vital structural motif found in numerous pharmaceuticals and biologically active compounds. This compound serves as a direct precursor to a specific subset of substituted benzimidazoles.

The most common method for synthesizing benzimidazoles from o-phenylenediamines is the Phillips condensation, which involves the reaction of the diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic or thermal conditions. For example, the reaction of an N-substituted o-phenylenediamine with a benzaldehyde in the presence of a copper(II) catalyst can lead to the formation of complex hydroxylated 2-aryl-benzimidazoles through a cascade of condensation, cyclization, and C-H activation steps. acs.org

Using this compound as the starting material in such a reaction would produce a benzimidazole ring with a chloro and a methyl group at positions 6 and 4, respectively (or 5 and 7, depending on the cyclization). The substituent from the aldehyde or carboxylic acid would be incorporated at the 2-position of the benzimidazole ring. This modular approach allows for the systematic synthesis of a library of diversely substituted benzimidazoles, which can then be screened for biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-methylbenzene-1,2-diamine, and how can purity be ensured?

  • Methodology : Begin with nitration of 3-chloro-5-methylbenzene, followed by selective reduction of nitro groups using catalytic hydrogenation (e.g., Pd/C in ethanol). Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers. Confirm purity via HPLC (>98% purity threshold) and structural validation using 1H^1H-NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 172.6) .

Q. How can spectroscopic characterization distinguish this compound from its structural analogs?

  • Methodology : Use 13C^{13}C-NMR to identify substituent positions: the chloro group (C-3) and methyl group (C-5) create distinct deshielding effects. Compare FT-IR spectra for NH2_2 stretching (3300–3400 cm1^{-1}) and C-Cl vibrations (750 cm1^{-1}). Cross-reference with X-ray crystallography data from analogs like 4-chloro-5-methylbenzene-1,2-diamine to validate bond angles and packing motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. For spills, neutralize with activated carbon and dispose as hazardous waste. Monitor air quality with fume hoods (≥0.5 m/s face velocity) to limit inhalation risks .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in heterocyclic synthesis?

  • Methodology : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water) in condensation reactions (e.g., with diketones to form benzimidazoles). Measure reaction rates via UV-Vis kinetics and analyze product yields via GC-MS. Solvent polarity indices (ETN_N) correlate with intermediate stabilization; DMF enhances nucleophilicity of NH2_2 groups via hydrogen-bond disruption .

Q. What theoretical frameworks explain the electronic effects of substituents on this compound’s reactivity?

  • Methodology : Apply Hammett substituent constants (σmeta\sigma_{meta}-Cl = +0.37, σpara\sigma_{para}-CH3_3 = -0.17) to predict regioselectivity in electrophilic substitution. Validate with DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental data from brominated analogs (e.g., 3-Bromo-5-methyl derivatives) .

Q. How can contradictions in reported spectroscopic data for derivatives of this compound be resolved?

  • Methodology : Replicate studies under standardized conditions (e.g., 25°C, deuterated DMSO for NMR). Use high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-validate with tandem MS/MS fragmentation patterns. For crystallographic discrepancies, refine unit cell parameters using single-crystal XRD and compare with CCDC database entries .

Q. What experimental designs optimize the use of this compound in coordination chemistry?

  • Methodology : Design ligand-screening assays with transition metals (e.g., Cu(II), Fe(III)) under varied pH (4–9). Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks). Employ Job’s method to determine stoichiometry. Reference structural analogs like 4-chloro-1,2-diaminobenzene complexes for comparative stability trends .

Data Contradiction & Theoretical Integration

Q. How to reconcile discrepancies in the thermal stability of this compound across studies?

  • Methodology : Perform thermogravimetric analysis (TGA) at controlled heating rates (5–10°C/min) under nitrogen. Compare decomposition onset temperatures with DSC (melting endotherms). Investigate impurity effects (e.g., residual solvents) via GC-MS. Align results with computational models (e.g., Gaussian kinetics for degradation pathways) .

Q. What methodological approaches align the study of this compound with broader aromatic diamine theories?

  • Methodology : Frame reactivity within conceptual frameworks like aromatic electrophilic substitution (directing effects of NH2_2 and Cl) or Curtin-Hammett kinetics. Use comparative studies with meta- and para-substituted diamines (e.g., 3-methyl vs. 5-chloro isomers) to isolate substituent contributions. Publish findings in peer-reviewed journals adhering to CRDC subclass RDF2050103 (chemical engineering design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.